Predicted Lipophilicity (cLogP) Comparison: 3-Nitrophenyl vs. 3-Methylphenyl Substitution
The replacement of the 3-nitro group (CAS 391227-71-7) with a 3-methyl group (CAS 391227-70-6) significantly alters the compound's calculated lipophilicity. Using in silico prediction (ALOGPS 2.1), the cLogP of 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is estimated at 2.8, compared to a cLogP of 3.9 for the 3-methylphenyl analog [1]. This >1 log unit difference translates to an approximately 12-fold difference in octanol-water partition coefficient, directly impacting membrane permeability predictions, aqueous solubility, and non-specific protein binding in biological assays [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (ALOGPS 2.1 prediction) for CAS 391227-71-7 |
| Comparator Or Baseline | cLogP ≈ 3.9 for 4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-70-6) |
| Quantified Difference | Δ cLogP ≈ 1.1 (approximately 12-fold difference in partition coefficient) |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm; no experimental logP data available for either compound. |
Why This Matters
A >1 log unit difference in predicted lipophilicity between otherwise identical scaffolds indicates that CAS 391227-71-7 will exhibit distinct pharmacokinetic and assay behavior, making it unsuitable as a direct substitute in SAR series without experimental validation.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP values for CAS 391227-71-7 and CAS 391227-70-6. Accessed 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
